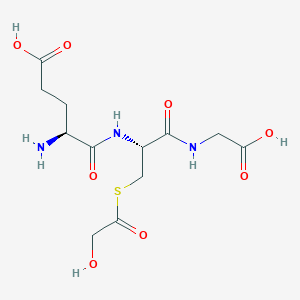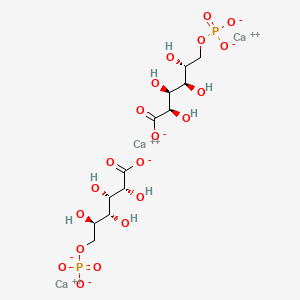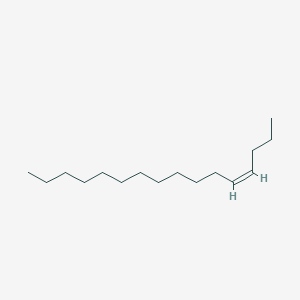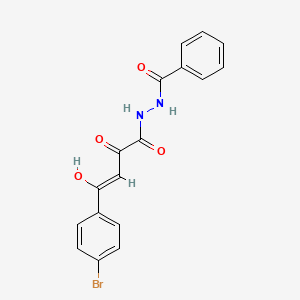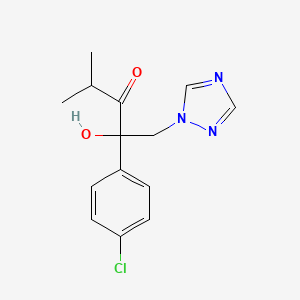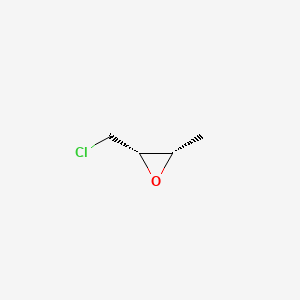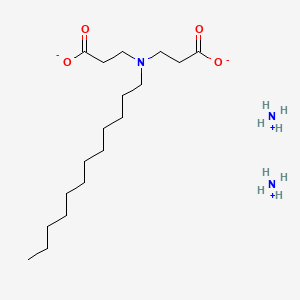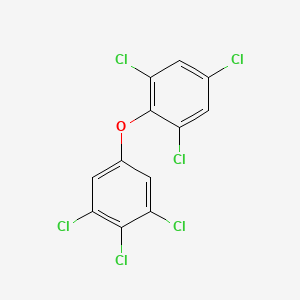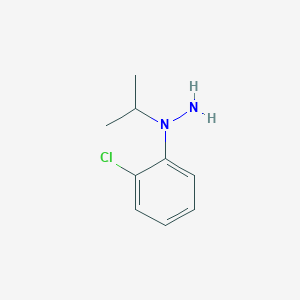
Hydrazine, (2-(2-chlorophenyl)-1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazine, (2-(2-chlorophenyl)-1-methylethyl)-, is a chemical compound that belongs to the class of hydrazines. It is characterized by the presence of a hydrazine group (-NH-NH2) attached to a 2-chlorophenyl group and a 1-methylethyl group. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Reduction of Nitro Compounds: One common synthetic route involves the reduction of nitro compounds using hydrazine under acidic conditions. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction process.
Ullmann Reaction: Another method involves the Ullmann reaction, where a halogenated aromatic compound (such as 2-chlorophenyl) is coupled with hydrazine in the presence of a copper catalyst to form the desired hydrazine derivative.
Industrial Production Methods: Hydrazine derivatives are often produced on an industrial scale using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalyst and reaction parameters (temperature, pressure, solvent) is crucial to achieving efficient production.
Types of Reactions:
Oxidation: Hydrazine derivatives can undergo oxidation reactions to form various oxidized products, such as hydrazones and azo compounds.
Reduction: These compounds can also be reduced to form amines or other reduced derivatives.
Substitution: Substitution reactions involving hydrazine derivatives often result in the replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Hydrazones: Formed through the reaction of hydrazine derivatives with carbonyl compounds.
Azo Compounds: Resulting from the oxidation of hydrazine derivatives.
Amines: Produced through the reduction of hydrazine derivatives.
Applications De Recherche Scientifique
Hydrazine, (2-(2-chlorophenyl)-1-methylethyl)-, has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: Hydrazine derivatives are employed in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which hydrazine, (2-(2-chlorophenyl)-1-methylethyl)-, exerts its effects involves its interaction with molecular targets and pathways. The hydrazine group can act as a nucleophile, attacking electrophilic centers in various substrates. This interaction can lead to the formation of new chemical bonds and the modification of molecular structures.
Comparaison Avec Des Composés Similaires
2-Chlorophenylhydrazine: Similar to the compound but lacks the 1-methylethyl group.
Methylhydrazine: Contains a methyl group instead of the 1-methylethyl group.
p-Toluenesulfonyl Hydrazide: Another hydrazine derivative with a different aromatic substituent.
Uniqueness: Hydrazine, (2-(2-chlorophenyl)-1-methylethyl)-, is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to other hydrazine derivatives.
Propriétés
Numéro CAS |
4844-07-9 |
|---|---|
Formule moléculaire |
C9H13ClN2 |
Poids moléculaire |
184.66 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)-1-propan-2-ylhydrazine |
InChI |
InChI=1S/C9H13ClN2/c1-7(2)12(11)9-6-4-3-5-8(9)10/h3-7H,11H2,1-2H3 |
Clé InChI |
YUXABENTEGROET-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C1=CC=CC=C1Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



